molecular formula C14H18N2OS3 B2689282 (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone CAS No. 1396631-11-0

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2689282
CAS No.: 1396631-11-0
M. Wt: 326.49
InChI Key: JUBNXTWHAFPORY-UHFFFAOYSA-N
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Description

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H18N2OS3 and its molecular weight is 326.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches

The development of novel compounds often involves the synthesis and spectral characterization to elucidate their structures. For instance, Shahana and Yardily (2020) explored the synthesis and characterization of related thiazol and thiophene compounds, employing techniques such as UV, IR, NMR, and mass spectrometry. This detailed characterization aids in understanding the molecular structure and potential reactivity of such compounds (Shahana & Yardily, 2020).

Density Functional Theory (DFT) Studies

Theoretical calculations using DFT are crucial for predicting the stability, electronic structure, and reactivity of newly synthesized compounds. Shahana and Yardily's study also included DFT calculations, offering insights into the electronic properties and potential chemical behavior of the compounds (Shahana & Yardily, 2020).

Biological Applications

Antimicrobial Activities

Compounds with thiazol and thiophene moieties have been investigated for their antimicrobial properties. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, assessing their effectiveness against various microorganisms. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Molecular Docking Studies

The evaluation of the interaction between synthesized compounds and biological targets through molecular docking is essential for drug discovery. Shahana and Yardily performed docking studies to explore the antibacterial activity of their compounds, demonstrating a method to predict how these molecules might interact with bacterial enzymes or receptors (Shahana & Yardily, 2020).

Properties

IUPAC Name

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS3/c17-13(12-2-1-8-18-12)16-6-3-11(4-7-16)10-20-14-15-5-9-19-14/h1-2,8,11H,3-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBNXTWHAFPORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.